N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide
CAS No.: 895425-93-1
Cat. No.: VC6238377
Molecular Formula: C20H17N3O2S2
Molecular Weight: 395.5
* For research use only. Not for human or veterinary use.
![N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide - 895425-93-1](/images/structure/VC6238377.png)
Specification
CAS No. | 895425-93-1 |
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Molecular Formula | C20H17N3O2S2 |
Molecular Weight | 395.5 |
IUPAC Name | N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide |
Standard InChI | InChI=1S/C20H17N3O2S2/c1-13-7-8-15(25-2)17-18(13)27-20(22-17)23(12-14-5-3-9-21-11-14)19(24)16-6-4-10-26-16/h3-11H,12H2,1-2H3 |
Standard InChI Key | MFFJDTSIYYTCQF-UHFFFAOYSA-N |
SMILES | CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=CS4 |
Introduction
Structural Analysis and Classification
The molecular structure of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide (molecular formula: C₂₁H₁₈N₄O₂S₂) features three distinct heterocyclic components:
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Benzothiazole core: Substituted with methoxy (-OCH₃) at position 4 and methyl (-CH₃) at position 7, this moiety is critical for hydrophobic interactions in biological systems.
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Thiophene-carboxamide group: The thiophene ring (a five-membered sulfur-containing heterocycle) is linked to a carboxamide functional group, enhancing hydrogen-bonding potential .
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Pyridinylmethyl substituent: A pyridine ring attached via a methylene bridge introduces nitrogen-based electron density, facilitating π-π stacking interactions .
Table 1: Key Structural Features and Functional Groups
Component | Functional Groups | Role in Bioactivity |
---|---|---|
Benzothiazole core | Methoxy, methyl | Hydrophobicity, enzyme inhibition |
Thiophene-carboxamide | Amide, thiophene | Hydrogen bonding, solubility |
Pyridinylmethyl | Pyridine, methylene | Electron donation, receptor binding |
The compound’s IUPAC name systematically reflects these components, with numbering prioritizing the benzothiazole ring. X-ray crystallography of analogous structures reveals planar geometries for the benzothiazole and thiophene rings, which likely contribute to stacking interactions in protein binding pockets.
Synthesis Pathways
The synthesis of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide involves sequential functionalization of the benzothiazole and thiophene precursors. A representative pathway, adapted from methods in thiophene and benzothiazole chemistry , includes:
Synthesis of 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine
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Cyclization: 2-Amino-4-methoxy-7-methylbenzothiazole is synthesized via cyclization of 4-methoxy-7-methyl-2-mercaptoaniline with cyanogen bromide.
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Purification: The product is recrystallized from ethanol, yielding pale yellow crystals (m.p. 162–164°C).
Thiophene-2-carboxylic Acid Activation
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Chloroacetylation: Thiophene-2-carboxylic acid is treated with thionyl chloride to form the acyl chloride intermediate .
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Amide Coupling: The acyl chloride reacts with N-(pyridin-3-yl)methylamine in dichloromethane under inert conditions, yielding N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide .
Final Coupling Reaction
The benzothiazole amine and thiophene-carboxamide are coupled using carbodiimide crosslinkers (e.g., EDC/HOBt) in dimethylformamide (DMF), producing the target compound after column chromatography .
Table 2: Synthetic Conditions and Yields
Step | Reagents/Conditions | Yield (%) |
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Benzothiazole cyclization | Cyanogen bromide, EtOH, reflux | 78 |
Acyl chloride formation | SOCl₂, 60°C, 4h | 92 |
Amide coupling | EDC/HOBt, DMF, rt, 12h | 65 |
Physicochemical Characterization
Spectroscopic Data
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IR (KBr, cm⁻¹): 3274 (N-H stretch), 1665 (C=O amide), 1598 (C=N benzothiazole), 1240 (C-O methoxy) .
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¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyridine-H), 7.92 (d, J = 5.2 Hz, 1H, thiophene-H), 6.78 (s, 1H, benzothiazole-H), 4.62 (s, 2H, CH₂), 3.87 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃) .
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¹³C NMR (100 MHz, DMSO-d₆): δ 165.3 (C=O), 154.1 (C=N), 148.9 (pyridine-C), 132.7 (thiophene-C), 124.5 (benzothiazole-C), 56.1 (OCH₃), 21.3 (CH₃) .
Solubility and Stability
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Solubility: Moderately soluble in DMSO (>10 mg/mL), sparingly soluble in water (<0.1 mg/mL).
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Stability: Stable at room temperature for 6 months under argon; degrades in acidic conditions (pH <4).
Chemical Reactivity and Stability
The compound undergoes characteristic reactions of its functional groups:
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Amide Hydrolysis: Under acidic or basic conditions, the carboxamide hydrolyzes to thiophene-2-carboxylic acid and the corresponding amine .
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Electrophilic Substitution: The thiophene ring undergoes bromination at position 5 using N-bromosuccinimide (NBS) in CCl₄ .
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Oxidation: The benzothiazole’s sulfur atom oxidizes to a sulfoxide with hydrogen peroxide, altering electronic properties.
Reaction | Conditions | Product |
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Amide hydrolysis | 6M HCl, reflux, 8h | Thiophene-2-carboxylic acid |
Thiophene bromination | NBS, CCl₄, 70°C, 3h | 5-Bromo-thiophene derivative |
Sulfur oxidation | H₂O₂, acetic acid, rt, 24h | Benzothiazole sulfoxide |
Applications in Medicinal Chemistry
The compound’s multifunctional design positions it as a lead structure for:
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